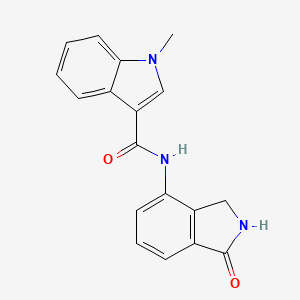![molecular formula C22H30N2O4 B7423936 benzyl (2S)-3,3-dimethyl-2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanoate](/img/structure/B7423936.png)
benzyl (2S)-3,3-dimethyl-2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (2S)-3,3-dimethyl-2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanoate is a complex organic compound with a unique structure that includes a piperidine ring, a formamido group, and a butanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S)-3,3-dimethyl-2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the acylation of a piperidine derivative with an appropriate acyl chloride, followed by esterification with benzyl alcohol. The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (2S)-3,3-dimethyl-2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for ester hydrolysis.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted esters or amides.
Applications De Recherche Scientifique
Benzyl (2S)-3,3-dimethyl-2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of benzyl (2S)-3,3-dimethyl-2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl (2S)-3-methyl-2-[pentanoyl[[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]amino]butanoate
- Benzyl (2S)-3,3-dimethyl-2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}propanoate
Uniqueness
Benzyl (2S)-3,3-dimethyl-2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanoate is unique due to its specific structural features, such as the presence of a piperidine ring and a formamido group. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
benzyl (2S)-3,3-dimethyl-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4/c1-5-18(25)24-13-11-17(12-14-24)20(26)23-19(22(2,3)4)21(27)28-15-16-9-7-6-8-10-16/h5-10,17,19H,1,11-15H2,2-4H3,(H,23,26)/t19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHLURQRBHJMLX-LJQANCHMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OCC1=CC=CC=C1)NC(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,5-difluoro-4-nitro-N-[4-(oxan-4-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7423858.png)
![3-(1H-indol-3-yl)-2-[4-(4-methylsulfonylphenoxy)butanoylamino]propanoic acid](/img/structure/B7423862.png)
![6-[(3,4-Difluorophenyl)methylsulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7423864.png)
![N-[(2-ethylpyrazol-3-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazol-2-amine](/img/structure/B7423872.png)
![4-(Pyridin-2-ylmethylsulfanylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B7423878.png)
![6-[[[Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7423883.png)



![3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]imidazo[1,2-a]pyridine](/img/structure/B7423907.png)


![3-(4-Chlorophenyl)-3-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propan-1-ol](/img/structure/B7423932.png)
![Methyl 4-[2-(cyclopentylamino)-2-oxoethyl]sulfonylbenzoate](/img/structure/B7423942.png)
